Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)-
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Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- is a complex organic compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridine moiety, making it a valuable subject of study for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The process includes:
Formation of the Acridine Moiety: This step involves the cyclization of appropriate precursors to form the acridine ring.
Attachment of the Amino Group: The amino group is introduced to the acridine ring through a substitution reaction.
Methanesulfonamide Formation: The final step involves the reaction of the aminoacridine derivative with methanesulfonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar DNA intercalating properties.
N-(4-(9-Acridinylamino)phenyl)methanesulfonamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to DNA and its overall biological activity. This makes it a more potent compound compared to its analogs.
Properties
CAS No. |
86955-71-7 |
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Molecular Formula |
C22H21N3O4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3,5-dimethoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-28-19-12-14(25-30(3,26)27)13-20(29-2)22(19)24-21-15-8-4-6-10-17(15)23-18-11-7-5-9-16(18)21/h4-13,25H,1-3H3,(H,23,24) |
InChI Key |
DXABLRGASDXUSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC)NS(=O)(=O)C |
Origin of Product |
United States |
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